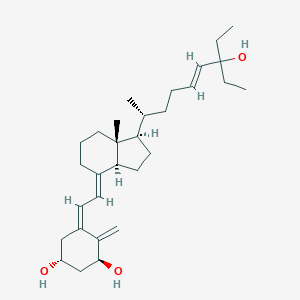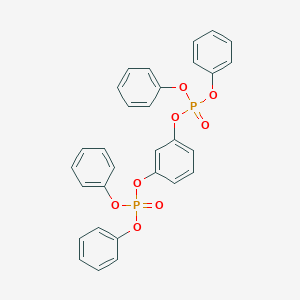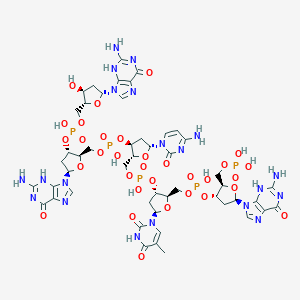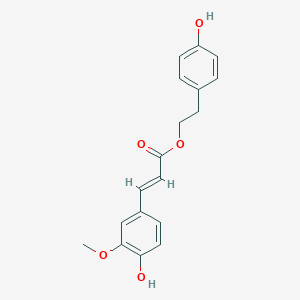
Calythropsin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calythropsin is a cytotoxic chalcone . It exhibits a weak influence on mitosis and is presumed to similarly affect tubulin polymerization . It is derived from plants in the Rubiaceae family, specifically Faramea salicifolia Presi .
Molecular Structure Analysis
The molecular weight of Calythropsin is 286.28 . Its molecular formula is C16H14O5 . The SMILES representation is OC(C=C1/C=C/C(C2=C(C=C(C=C2)OC)O)=O)=C(C=C1)O .
Wissenschaftliche Forschungsanwendungen
1. Role in Promoting Scientific Production
National Research Funds like the Chilean FONDECYT have a significant positive impact on promoting scientific production in emerging economies. The funds are crucial in enhancing the quantity of scientific publications, although they don't significantly impact the quality of scientific production (Benavente et al., 2012).
2. Digital Anthropometry in Clinical Nutrition
Digital anthropometry, a modern tool widely used across scientific disciplines including clinical nutrition, is rapidly transforming dormant areas of clinical nutrition science. The technology, especially three-dimensional optical imaging methods, is opening new avenues for research and practical applications in assessing growth, body composition, and predicting health risks (Heymsfield et al., 2018).
3. Phytoremediation and Biochar for Soil Remediation
The scientific research in the application of phytoremediation and biochar to remediate heavy metal polluted soils is critical. These two environmental technologies are at the forefront of mitigating soil pollution and have shown significant promise in cleaning up heavy-metal-contaminated soils (Paz-Ferreiro et al., 2013).
4. Calpain Activity Modulation by Spectrin Fragments
Calpain and caspases, ubiquitous cysteine proteases, play critical roles in various cellular pathways. Research shows that spectrin fragments can inhibit calpain but not caspase activity, suggesting a potential therapeutic avenue for diseases related to calpain activity. Further studies on this inhibition can lead to the development of new therapeutic agents (Rolius et al., 2010).
Safety And Hazards
Eigenschaften
CAS-Nummer |
152340-67-5 |
|---|---|
Produktname |
Calythropsin |
Molekularformel |
C16H14O5 |
Molekulargewicht |
286.28 g/mol |
IUPAC-Name |
(E)-3-(3,4-dihydroxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H14O5/c1-21-11-4-5-12(15(19)9-11)13(17)6-2-10-3-7-14(18)16(20)8-10/h2-9,18-20H,1H3/b6-2+ |
InChI-Schlüssel |
IULVGTQOZKYHCS-QHHAFSJGSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)O)O)O |
SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)O)O)O |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)O)O)O |
Synonyme |
calythropsin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B134557.png)












